molecular formula C12H9AsN2O7 B14722522 (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid CAS No. 6973-85-9

(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid

Cat. No.: B14722522
CAS No.: 6973-85-9
M. Wt: 368.13 g/mol
InChI Key: ZGYIRYLJMMLKKH-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of both nitro and hydroxy functional groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsinic acid group. The reaction conditions often require controlled temperatures and the use of strong acids as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of high-performance liquid chromatography (HPLC) and other separation techniques is common to ensure the purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nitrating mixtures under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The presence of nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which contribute to its biological activity .

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitrophenyl-arsonic acid (roxarsone)

Comparison: (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is unique due to the combination of its functional groups and the presence of the arsinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, roxarsone is primarily used as a growth promoter in animal feed, whereas this compound has broader applications in scientific research and industry .

Properties

CAS No.

6973-85-9

Molecular Formula

C12H9AsN2O7

Molecular Weight

368.13 g/mol

IUPAC Name

(4-hydroxy-3-nitrophenyl)-(4-nitrophenyl)arsinic acid

InChI

InChI=1S/C12H9AsN2O7/c16-12-6-3-9(7-11(12)15(21)22)13(17,18)8-1-4-10(5-2-8)14(19)20/h1-7,16H,(H,17,18)

InChI Key

ZGYIRYLJMMLKKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC(=C(C=C2)O)[N+](=O)[O-])O

Origin of Product

United States

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